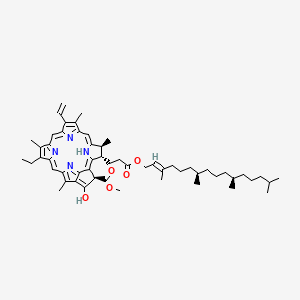
1,3-Dimethoxy-2-(methylthio)benzene
Übersicht
Beschreibung
1,3-Dimethoxy-2-(methylthio)benzene, also known as DMTS, is a chemical compound that belongs to the family of thioethers. It is a colorless liquid that has a sweet odor, and it is mainly used in the synthesis of organic compounds.
Wissenschaftliche Forschungsanwendungen
Metalation Reactions
- Dilithiated Species Formation : 1-methyl-2-(methylthio)benzene can be converted into a dilithiated species, useful for introducing substituents into thiomethyl and methyl groups. This species can react with dichlorosilanes, dichlorostannanes, and sulfur chloride, yielding derivatives like 1,3-benzothiasilin and 1,3-benzothiastannin (Cabiddu et al., 1989).
Synthesis and Characterization
- Dialkoxy-benzo-1,3,2-dithiazolyls Synthesis : Conversion of 3,4-dialkoxy-benzenes into dialkoxy-benzo-1,3,2-dithiazolyls, with the dimethoxy derivative exhibiting antiferromagnetic interactions (Alberola et al., 2010).
Intramolecular Cyclization
- Formation of Iodine-Substituted Benzenes : 1-(methylthio)-3-tosylhexa-1,3-dien-5-ynes react with iodine under UV irradiation, forming iodine-substituted benzenes. This process demonstrates the application in synthesizing complex molecular structures (Matsumoto et al., 2008).
Antiferromagnetic Exchange Interaction
- Study of Nitroxide Radicals : Research on 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) explores the antiferromagnetic exchange interaction among spins in specific molecular configurations (Fujita et al., 1996).
Solvent Effects in NMR Spectroscopy
- Chemical Shifts Induced by Benzene : Studying solvent shifts in methyl- and methoxy-substituted quinones, including 1,3-dimethoxy derivatives, provides insights into solvent effects in nuclear magnetic resonance (NMR) spectroscopy (Williams & Bhacca, 1965).
Photoprocesses in Cyclopentanone Derivatives
- Spectral and Luminescent Properties : Investigation of spectral, luminescent, and time-resolved properties of derivatives with electron-donating substituents on the benzene cycle, including dimethoxy derivatives (Gutrov et al., 2020).
Metalation of Aromatic Compounds
- Orthometalation Studies : Exploring the reactivity of 1,3-Di(2-pyridyl)benzene with palladium(II) and platinum(II) provides insights into the orthometalation process of aromatic compounds (Cárdenas et al., 1999).
Reactivity and Mechanisms in Ortholithiations
- Ortholithiation Mechanistic Studies : Investigating the rates and mechanisms of ortholithiations by lithium 2,2,6,6-tetramethylpiperidide on various arenes, including 1,3-dimethoxybenzene, offers understanding of the ortholithiation process (Mack & Collum, 2018).
Coordination Chemistry
- Structural Studies of Ionic Liquid-Benzene Mixtures : Research into the structure of liquid mixtures of 1,3-dimethylimidazolium hexafluorophosphate with benzene, particularly focusing on cation-cation interactions (Deetlefs et al., 2005).
Eigenschaften
IUPAC Name |
1,3-dimethoxy-2-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-10-7-5-4-6-8(11-2)9(7)12-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASQOZQFGVJMFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345301 | |
| Record name | 1,3-Dimethoxy-2-(methylthio)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethoxy-2-(methylthio)benzene | |
CAS RN |
33617-67-3 | |
| Record name | 1,3-Dimethoxy-2-(methylthio)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2,7-Dimethyl-2,3-dihydrofuro[2,3-c]pyridine](/img/structure/B1594900.png)

![Disodium 8-[[3,3'-dimethoxy-4'-[[4-[[(p-tolyl)sulphonyl]oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-7-hydroxynaphthalene-1,3-disulphonate](/img/structure/B1594907.png)

![Methyl 2-[(2-methylpentylidene)amino]benzoate](/img/structure/B1594911.png)
